molecular formula C16H20N2O2S B1616558 (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide CAS No. 27304-75-2

(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide

Cat. No.: B1616558
CAS No.: 27304-75-2
M. Wt: 304.4 g/mol
InChI Key: ZUMVQOILJDLACR-KBPBESRZSA-N
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Description

(S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide is a chiral compound with significant applications in various fields of chemistry and industry. It is known for its unique stereochemistry and its ability to act as a chiral auxiliary in asymmetric synthesis. The compound is characterized by its two alpha-methylbenzyl groups attached to a sulfamide moiety, which imparts its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide typically involves the reaction of (S)-(-)-alpha-methylbenzylamine with sulfamide. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include solvents like ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the sulfamide bond .

Industrial Production Methods

In an industrial setting, the production of (S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

(S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (S)-(-)-alpha-Methylbenzylamine
  • ®-(+)-alpha-Methylbenzylamine
  • N,N’-Bis(alpha-methylbenzyl)amine

Uniqueness

(S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide is unique due to its specific stereochemistry and the presence of the sulfamide group. This combination imparts distinct chemical and physical properties, making it valuable in asymmetric synthesis and other specialized applications .

Properties

IUPAC Name

(1S)-1-phenyl-N-[[(1S)-1-phenylethyl]sulfamoyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVQOILJDLACR-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NS(=O)(=O)N[C@@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350784
Record name (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27304-75-2
Record name (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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